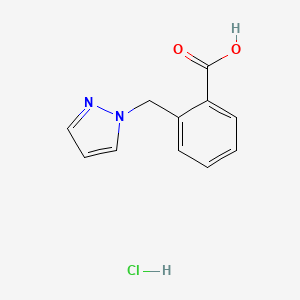
2-(1H-pyrazol-1-ylmethyl)benzoic acid hydrochloride
説明
“2-(1H-pyrazol-1-ylmethyl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1333785-96-8 . It has a molecular weight of 238.67 . The IUPAC name for this compound is 2-(1H-pyrazol-1-ylmethyl)benzoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O2.ClH/c14-11(15)10-5-2-1-4-9(10)8-13-7-3-6-12-13;/h1-7H,8H2,(H,14,15);1H . This code provides a specific description of the molecule’s structure.科学的研究の応用
Chemosensors for Metal Ions
Compounds containing pyrazole moieties, similar to 2-(1H-pyrazol-1-ylmethyl)benzoic acid hydrochloride, have been studied as chemosensors for metal ions. For instance, anthracene- and pyrene-bearing imidazoles have been used as turn-on fluorescent chemosensors for aluminum ions in living cells, highlighting their potential in biological and environmental monitoring (Shree et al., 2019).
Corrosion Inhibition
Pyrazole derivatives have been evaluated for their effectiveness in inhibiting corrosion. For example, benzoic acid derivatives with pyrazole moieties have been shown to inhibit corrosion of mild steel in acidic mediums, indicating their potential use in industrial applications (El Hajjaji et al., 2018).
Catalysis in Organic Synthesis
Benzoic acid-derived anions have been utilized in the preparation of hydrophilic ionic liquids for use as catalysts or phase transfer catalysts in organic synthesis. Their role in the synthesis of tetrahydrobenzo[b]pyran and its derivatives highlights their importance in facilitating various chemical reactions (Javed et al., 2021).
Coordination Chemistry and Cytotoxicity Studies
In coordination chemistry, ligands containing pyrazole units have been synthesized to form complexes with metals like palladium and platinum. These complexes have been analyzed for their potential biological cytotoxicity, indicating their relevance in medicinal chemistry (McKay et al., 2016).
Antibacterial Activity
Pyrazole derivatives, structurally related to 2-(1H-pyrazol-1-ylmethyl)benzoic acid hydrochloride, have been studied for their antibacterial activity. For instance, the synthesis and characterization of specific pyrazole-oxadiazole compounds demonstrated significant antibacterial activity against various bacterial strains (Rai et al., 2009).
Antimicrobial Drug Development
Pyrazole-based drug molecules have been designed and synthesized for potential use as antimicrobial agents. Their activities and interaction behaviors against bacterial targets have been extensively studied, showcasing the role of these compounds in drug development (Shubhangi et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include recommendations such as avoiding breathing dust and washing skin thoroughly after handling .
特性
IUPAC Name |
2-(pyrazol-1-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c14-11(15)10-5-2-1-4-9(10)8-13-7-3-6-12-13;/h1-7H,8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAMXJSTLNIQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-ylmethyl)benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



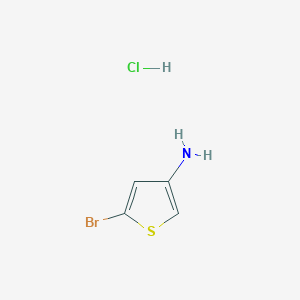

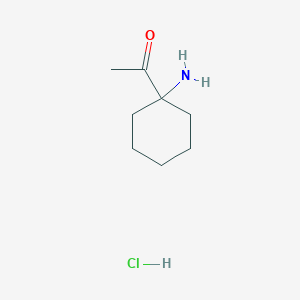


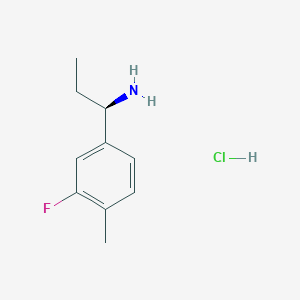
![2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1523358.png)
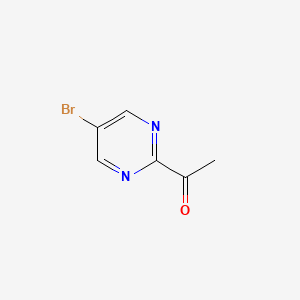
![7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1523360.png)
![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)
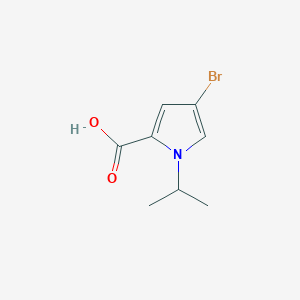
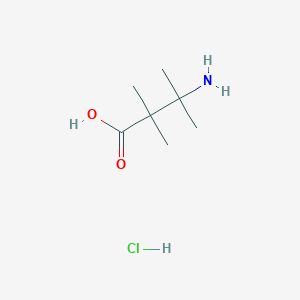
![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1523366.png)